molecular formula C22H26N2O3 B7435090 N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Katalognummer B7435090
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: SOVRGEIZPBJZBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-42153605, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. This drug belongs to the class of compounds known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).

Wirkmechanismus

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and is involved in various functions, including learning and memory. N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site.
Biochemical and Physiological Effects:
N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. The drug has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. The drug has a high affinity for the α7 nAChR and is highly selective for this receptor. Additionally, N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the drug has some limitations, including low solubility in water and potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of interest is the investigation of the therapeutic potential of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Finally, there is a need for further investigation into the safety and tolerability of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide in humans.

Synthesemethoden

The synthesis of N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 4-acetyl-3,5-dimethylphenylamine with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the pyrrolidine derivative.

Wissenschaftliche Forschungsanwendungen

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease. The drug has been shown to improve cognitive function in animal models of these diseases.

Eigenschaften

IUPAC Name

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-11-19(12-15(2)21(14)16(3)25)23-22(26)24-10-9-18(13-24)17-5-7-20(27-4)8-6-17/h5-8,11-12,18H,9-10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRGEIZPBJZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.